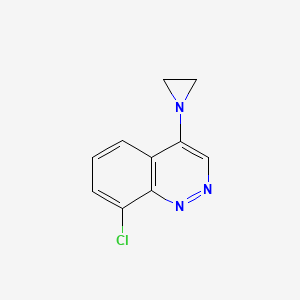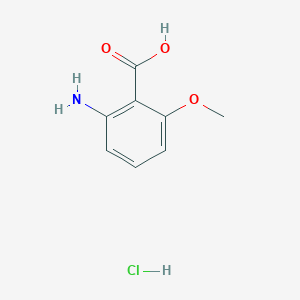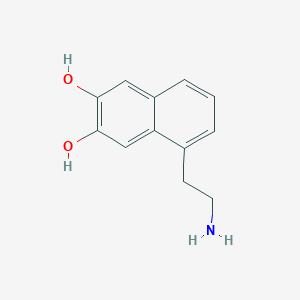
2-Amino-5-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-5-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is a complex organic compound with a unique structure that includes both amino and hydroxy functional groups. This compound is part of the naphthalene family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetische Routen und Reaktionsbedingungen: Die Synthese von 2-Amino-5-hydroxy-1,2,3,4-tetrahydronaphthalin-2-carbonsäure beinhaltet typischerweise mehrstufige organische Reaktionen. Eine gängige Methode umfasst die Reduktion von Naphthalin-Derivaten, gefolgt von Aminierungs- und Hydroxylierungsreaktionen. Spezifische Bedingungen wie die Verwendung von Katalysatoren, Lösungsmitteln und Temperaturkontrolle sind entscheidend für die erfolgreiche Synthese dieser Verbindung.
Industrielle Produktionsmethoden: In industriellen Umgebungen kann die Produktion dieser Verbindung große chemische Reaktoren und kontinuierliche Verfahren umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Einsatz fortschrittlicher Techniken wie Chromatographie und Kristallisation hilft bei der Reinigung des Endprodukts.
Analyse Chemischer Reaktionen
Arten von Reaktionen: 2-Amino-5-hydroxy-1,2,3,4-tetrahydronaphthalin-2-carbonsäure durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion kann die Hydroxygruppe in eine Carbonylgruppe umwandeln.
Reduktion: Die Verbindung kann reduziert werden, um verschiedene Derivate zu bilden.
Substitution: Die Amino- und Hydroxygruppen können an Substitutionsreaktionen teilnehmen, um neue Verbindungen zu bilden.
Häufige Reagenzien und Bedingungen:
Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid.
Reduktion: Wasserstoffgas in Gegenwart eines Palladiumkatalysators.
Substitution: Halogenierungsmittel wie Thionylchlorid für die Aminosubstitution.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Naphthalin-Derivate mit veränderten funktionellen Gruppen, die in der weiteren chemischen Synthese oder in Anwendungen verwendet werden können.
Wissenschaftliche Forschungsanwendungen
2-Amino-5-hydroxy-1,2,3,4-tetrahydronaphthalin-2-carbonsäure hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Zwischenprodukt bei der Synthese komplexer organischer Moleküle verwendet.
Biologie: Untersucht auf seine potenzielle Rolle in biologischen Stoffwechselwegen und Interaktionen.
Medizin: Untersucht auf seine therapeutischen Eigenschaften und die potenzielle Verwendung in der Arzneimittelentwicklung.
Industrie: Verwendet bei der Herstellung von Farbstoffen, Pigmenten und anderen industriellen Chemikalien.
5. Wirkmechanismus
Der Wirkmechanismus von 2-Amino-5-hydroxy-1,2,3,4-tetrahydronaphthalin-2-carbonsäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Stoffwechselwegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität verändern, was zu verschiedenen biologischen Wirkungen führt. Detaillierte Studien sind erforderlich, um die molekularen Mechanismen und beteiligten Stoffwechselwege vollständig zu verstehen.
Ähnliche Verbindungen:
- 2-Amino-7-hydroxy-1,2,3,4-tetrahydronaphthalin-2-carbonsäure
- 2-Amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalin-2-carbonsäure
- 2-Amino-1,2,3,4-tetrahydronaphthalin-2-carbonsäure
Vergleich: Im Vergleich zu diesen ähnlichen Verbindungen ist 2-Amino-5-hydroxy-1,2,3,4-tetrahydronaphthalin-2-carbonsäure aufgrund der spezifischen Position ihrer Hydroxygruppe einzigartig, die ihre Reaktivität und Wechselwirkungen mit anderen Molekülen beeinflussen kann. Diese Einzigartigkeit macht sie für bestimmte Anwendungen in Forschung und Industrie wertvoll.
Wirkmechanismus
The mechanism of action of 2-Amino-5-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to fully understand the molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
- 2-Amino-7-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
- 2-Amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
- 2-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
Comparison: Compared to these similar compounds, 2-Amino-5-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is unique due to the specific position of its hydroxy group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
753387-72-3 |
|---|---|
Molekularformel |
C11H13NO3 |
Molekulargewicht |
207.23 g/mol |
IUPAC-Name |
2-amino-5-hydroxy-3,4-dihydro-1H-naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C11H13NO3/c12-11(10(14)15)5-4-8-7(6-11)2-1-3-9(8)13/h1-3,13H,4-6,12H2,(H,14,15) |
InChI-Schlüssel |
TVFHUBYERHBHDY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CC2=C1C(=CC=C2)O)(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11895782.png)




![4-Ethynyl-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B11895809.png)


![1-(1,3,3a,8b-Tetrahydrocyclopenta[b]indol-4(2H)-yl)ethanone](/img/structure/B11895836.png)

![2-(Allyloxy)octahydro-1aH-2,5-methanoindeno[1,2-b]oxirene](/img/structure/B11895846.png)



